6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine
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Overview
Description
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound with the molecular formula C10H11IO3. It is a derivative of benzodioxepine, characterized by the presence of iodine and methoxy groups.
Preparation Methods
The synthesis of 6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine typically involves the iodination of a suitable precursor, followed by methoxylation. One common synthetic route includes the use of iodine and a methoxy-containing reagent under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or organolithium compounds
Scientific Research Applications
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine can be compared with other benzodioxepine derivatives, such as:
6-chloro-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine: Similar structure but with a chlorine atom instead of iodine.
6-bromo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine: Similar structure but with a bromine atom instead of iodine.
6-fluoro-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine: Similar structure but with a fluorine atom instead of iodine.
Properties
Molecular Formula |
C10H11IO3 |
---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
6-iodo-9-methoxy-3,4-dihydro-2H-1,5-benzodioxepine |
InChI |
InChI=1S/C10H11IO3/c1-12-8-4-3-7(11)9-10(8)14-6-2-5-13-9/h3-4H,2,5-6H2,1H3 |
InChI Key |
CHDGUPVPBHZOOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)I)OCCCO2 |
Origin of Product |
United States |
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